molecular formula C7H16N2O2S B13179944 N-ethylpiperidine-3-sulfonamide

N-ethylpiperidine-3-sulfonamide

Cat. No.: B13179944
M. Wt: 192.28 g/mol
InChI Key: IJVFOIDZXNTRSW-UHFFFAOYSA-N
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Description

N-ethylpiperidine-3-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Chemical Reactions Analysis

Types of Reactions: N-ethylpiperidine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Reaction with nucleophiles to form substituted sulfonamides.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonyl chlorides, amine derivatives, and substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-ethylpiperidine-3-sulfonamide involves its interaction with molecular targets such as enzymes. Sulfonamides are known to act as competitive antagonists of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.

Comparison with Similar Compounds

Uniqueness: N-ethylpiperidine-3-sulfonamide is unique due to its specific structure, which includes a piperidine ring and an ethyl group.

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-ethylpiperidine-3-sulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-2-9-12(10,11)7-4-3-5-8-6-7/h7-9H,2-6H2,1H3

InChI Key

IJVFOIDZXNTRSW-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1CCCNC1

Origin of Product

United States

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